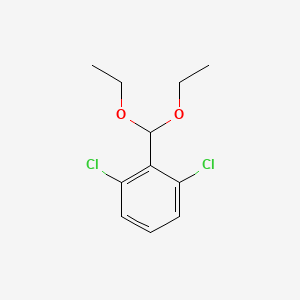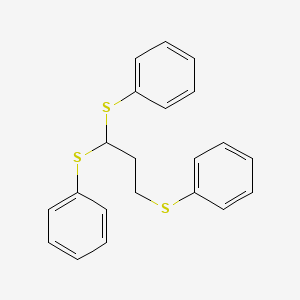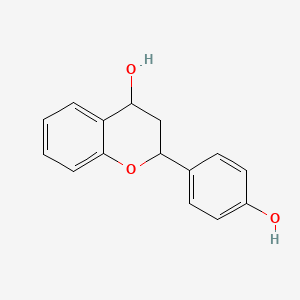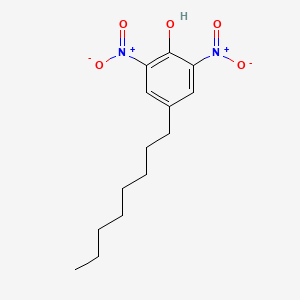
2,6-Dinitro-4-octylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dinitro-4-octylphenol is an organic compound with the molecular formula C14H20N2O5 It is characterized by the presence of two nitro groups (-NO2) at the 2 and 6 positions, and an octyl group (-C8H17) at the 4 position on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-octylphenol typically involves the nitration of 4-octylphenol. The process can be summarized as follows:
-
Nitration Reaction: : 4-octylphenol is treated with a nitrating mixture, usually composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions.
C14H22O+2HNO3→C14H20N2O5+2H2O
-
Purification: : The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-octylphenol are nitrated using industrial nitrating agents in large reactors.
Continuous Processing: The reaction mixture is continuously processed to separate the desired product from by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dinitro-4-octylphenol undergoes various chemical reactions, including:
-
Reduction: : The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
C14H20N2O5+6H2→C14H22N2O3+2H2O
-
Substitution: : The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products
Reduction Products: 2,6-Diamino-4-octylphenol.
Substitution Products: Esters and ethers of this compound.
Aplicaciones Científicas De Investigación
2,6-Dinitro-4-octylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dinitro-4-octylphenol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, potentially leading to antimicrobial effects. The octyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its ability to uncouple oxidative phosphorylation.
2,6-Dinitrophenol: Similar to 2,4-Dinitrophenol but with different substitution patterns affecting its reactivity and applications.
4-Nitro-2,6-diphenylphenol: Another nitrophenol derivative with distinct chemical properties and uses.
Uniqueness
2,6-Dinitro-4-octylphenol is unique due to the presence of the octyl group, which imparts distinct physical and chemical properties compared to other nitrophenols. This structural feature enhances its solubility in organic solvents and its potential interactions with biological membranes, making it a compound of interest in various research and industrial applications.
Propiedades
Número CAS |
4097-33-0 |
|---|---|
Fórmula molecular |
C14H20N2O5 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
2,6-dinitro-4-octylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-2-3-4-5-6-7-8-11-9-12(15(18)19)14(17)13(10-11)16(20)21/h9-10,17H,2-8H2,1H3 |
Clave InChI |
NYGISSDEOKKXOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Presión de vapor |
0.00000001 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


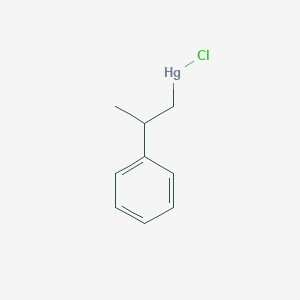
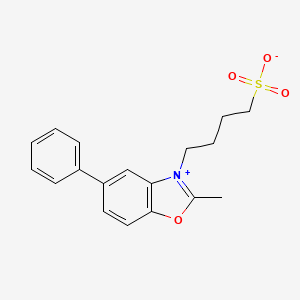
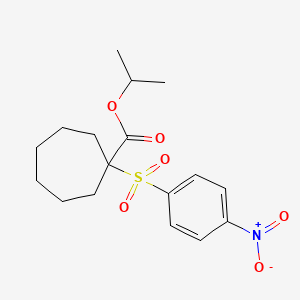
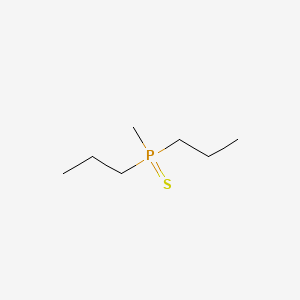
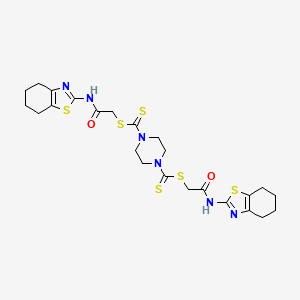
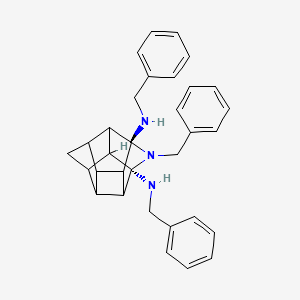
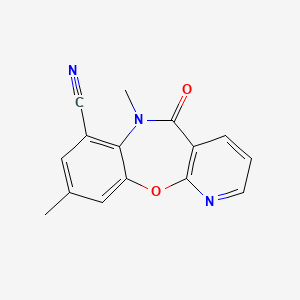
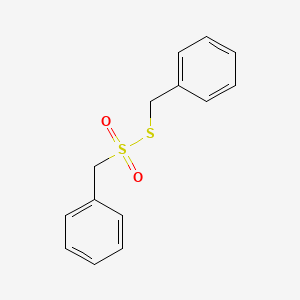
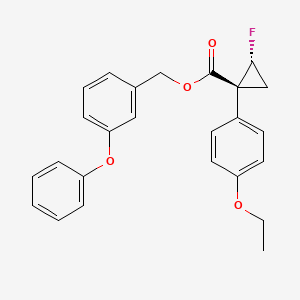
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
